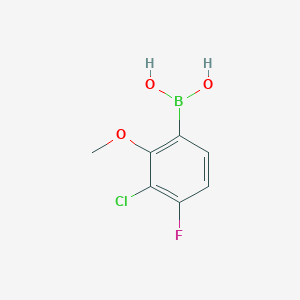

3-Chloro-4-fluoro-2-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-chloro-4-fluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHHZAMLLGIUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)Cl)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with 1-chloro-3-fluoro-2-methoxybenzene , which undergoes lithiation using an alkyl lithium reagent (e.g., n-butyllithium) in anhydrous tetrahydrofuran (THF) at -78°C. The lithiated intermediate reacts with an electrophilic boronic acid derivative, such as trimethyl borate or pinacol boronate, to form a boronate complex. Subsequent hydrolysis with aqueous base (e.g., NaOH) yields the trihydroxyborate salt, which is protonated with hydrochloric acid to precipitate the boronic acid.

Key Reaction Conditions:

Optimization Parameters

Table 1: Lithiation-Borylation Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Lithiation Temp | -78°C to -70°C | Prevents decomposition |

| Boronate Equivalents | 1.1–1.3 eq | Minimizes byproducts |

| Hydrolysis pH | 10–12 | Ensures complete borate formation |

| Acidification | HCl (1M) to pH 2–3 | Maximizes boronic acid yield |

Yields typically reach 75–85% after purification via recrystallization (methanol/water) or column chromatography (hexane/ethyl acetate).

| Component | Role | Concentration |

|---|---|---|

| Pd(dppf)Cl₂ | Catalyst | 3–5 mol% |

| Bis(pinacolato)diboron | Boron source | 1.2–1.5 eq |

| KOAc | Base | 3.0 eq |

| Solvent | Reaction medium | Anhydrous dioxane |

Purification and Isolation Techniques

Post-synthesis purification is critical due to boronic acid sensitivity to protodeboronation. Patent EP2797933B1 emphasizes multi-phase extraction and acid-controlled precipitation .

Multi-Phase Extraction

After hydrolysis, the borate-containing aqueous phase is separated and acidified to pH 2–3, inducing boronic acid precipitation. Adding co-solvents like 4-methyl-2-pentanone or ethyl acetate enhances phase separation and reduces emulsification.

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate, 7:3) removes residual pinacol or halogenated byproducts, achieving >97% purity. Recrystallization from methanol/water (1:1) further refines crystalline structure.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Lithiation-Borylation | 75–85 | >95 | High | Moderate |

| Miyaura Borylation | 65–75 | 90–95 | Medium | High |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in coupling reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Chloro-4-fluoro-2-methoxyphenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is primarily employed in Suzuki-Miyaura cross-coupling reactions , which facilitate the formation of biaryl compounds. The compound's boronic acid functionality allows it to react with various electrophiles, making it integral in constructing diverse molecular architectures.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Coupling of aryl halides with boronic acids to form biaryls. |

| Negishi Coupling | Reaction involving organozinc reagents and aryl boron compounds. |

| Stille Coupling | Coupling of organotin compounds with aryl boron derivatives. |

Biological Applications

Pharmaceutical Development

The compound is extensively researched for its role as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. Its unique structural features allow it to interact selectively with biological targets, which is crucial for drug design.

Case Study: Inhibitors Development

In a study focusing on the development of inhibitors for specific enzymes, this compound was utilized to synthesize novel compounds that exhibited significant inhibitory activity against certain protein targets involved in cancer progression. The synthesized inhibitors demonstrated an induced-fit mechanism, leading to enhanced binding affinity and specificity.

Material Science

Advanced Materials Production

Due to its unique chemical properties, this compound is also employed in producing advanced materials such as polymers and electronic components. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials engineering.

| Material Type | Application |

|---|---|

| Polymers | Used in the synthesis of functionalized polymers for coatings. |

| Electronics | Employed in the fabrication of organic electronic devices. |

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The presence of chloro, fluoro, and methoxy substituents on the phenyl ring influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Electronic and Steric Effects

- However, the methoxy group at position 2 mitigates this effect, enabling moderate reactivity .

- Steric Hindrance : The ortho-methoxy group introduces steric bulk, which may limit coupling efficiency with sterically demanding partners compared to para-substituted analogs like 4-fluoro-2-methoxyphenylboronic acid .

Comparative Reactivity in Cross-Couplings

- 5-Chloro-2-methoxyphenylboronic acid : Used in synthesizing antihypertensive agents (e.g., Hydrochlorothiazide intermediates) due to its balanced electronic profile .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Fluorine substitution at position 4 improves metabolic stability in vivo, as seen in analogs like 3-Chloro-4-fluorophenylboronic acid .

- Emerging Analogs : Derivatives with formyl groups (e.g., 3-Fluoro-4-formylphenylboronic acid) are gaining traction in bioconjugation chemistry .

Biological Activity

3-Chloro-4-fluoro-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is notable for its involvement in various biochemical pathways and its utility in synthetic organic chemistry, particularly in the Suzuki-Miyaura coupling reactions.

- Molecular Formula : C₇H₈BClF O₃

- Molecular Weight : 204.39 g/mol

- CAS Number : 352303-67-4

The primary mechanism of action for this compound is through its participation in the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation process, where the boronic acid reacts with an organohalide to form biaryl compounds, which are often biologically active.

Antiproliferative Effects

Research has indicated that compounds containing phenylboronic acid moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of phenylboronic acids can inhibit cell growth by interfering with microtubule dynamics, similar to the action of colchicine, a known anticancer agent.

A comparative study on different derivatives demonstrated that modifications at the para position of the aromatic ring (such as fluorine and methoxy substitutions) can enhance biological activity. Specifically, compounds with a trimethoxybenzene moiety showed potent antiproliferative activity against cervical carcinoma (KB), colorectal carcinoma (HT29), and stomach carcinoma (MKN45) cell lines, suggesting that structural variations significantly affect their efficacy .

Case Studies

-

Study on Antiproliferative Activity :

- Objective : Evaluate the efficacy of phenylboronic acid derivatives against cancer cell lines.

- Method : Synthesis of various derivatives and assessment of their cytotoxicity using MTT assays.

- Results : The compound exhibited IC₅₀ values in the nanomolar range against selected cancer cell lines, indicating strong antiproliferative properties.

-

Mechanistic Insights :

- Objective : Understand the interaction between phenylboronic acids and microtubules.

- Method : Tubulin polymerization assays were conducted to assess the binding affinity.

- Results : The compound displayed a moderate binding affinity to the colchicine site on tubulin, leading to M-phase arrest in cell cycle progression .

Data Tables

| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.1 | KB (Cervical) | Microtubule disruption |

| Compound B | 0.5 | HT29 (Colorectal) | Induced apoptosis |

| This compound | 0.3 | MKN45 (Stomach) | Microtubule binding |

Q & A

Q. What are the recommended characterization techniques for confirming the structure of 3-chloro-4-fluoro-2-methoxyphenylboronic acid?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and elemental analysis. For NMR, focus on distinguishing the substituents: the methoxy group typically resonates near δ 3.8–4.0 ppm, while fluorine and chlorine substituents influence chemical shifts in aromatic regions (δ 6.5–8.0 ppm). Boron-specific techniques like ¹¹B NMR or infrared (IR) spectroscopy (B-O stretching ~1340 cm⁻¹) can confirm the boronic acid moiety . Purity should be verified via HPLC or melting point analysis.

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via:

- Directed ortho-metalation : Starting from a substituted anisole derivative, use n-BuLi to deprotonate the aromatic ring, followed by quenching with a boronating agent like B(OMe)₃ .

- Cross-coupling : Employ Miyaura borylation with Pd(dppf)Cl₂ catalyst on a halogenated precursor (e.g., 3-chloro-4-fluoro-2-methoxybromobenzene) and bis(pinacolato)diboron .

Optimize reaction conditions (temperature, solvent) to minimize deboronation or protodeboronation side reactions.

Q. How should researchers handle stability issues of this boronic acid during storage?

Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Solubilize in dry THF or DMSO for short-term use. Monitor degradation via TLC or NMR; hydrolysis produces the corresponding phenol, detectable by a loss of boronic acid signals .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in Suzuki-Miyaura couplings?

The ortho -chloro and para -fluoro substituents create steric hindrance and electron-withdrawing effects, respectively, which can slow transmetalation steps. To mitigate this:

Q. What computational methods are effective for predicting the reactivity of this boronic acid in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electronic properties. Key parameters include:

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Discrepancies often arise from variations in:

- Catalyst loading : Test Pd(OAc)₂ vs. PdCl₂(AmPhos) at 1–5 mol% to identify optimal conditions.

- Solvent systems : Compare aqueous vs. anhydrous conditions.

- Substrate ratios : Screen boronic acid:halide ratios (1:1 to 2:1).

Systematic optimization using Design of Experiments (DoE) frameworks is recommended .

Methodological Challenges

Q. What strategies mitigate protodeboronation during synthesis or purification?

Protodeboronation is exacerbated by protic solvents or acidic conditions. Solutions include:

Q. How can regioselectivity be controlled in cross-coupling reactions involving this boronic acid?

The meta -methoxy group directs coupling to the para position relative to itself. To override this:

- Use directed coupling with a coordinating group (e.g., pyridine) on the aryl halide.

- Adjust steric bulk in the catalyst (e.g., XPhos ligand) to favor alternative pathways .

Data Interpretation

Q. How should researchers analyze conflicting NMR data for this compound?

Discrepancies in chemical shifts may arise from solvent effects or trace impurities. For validation:

Q. What analytical approaches quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.